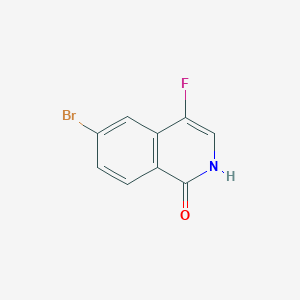
6-bromo-4-fluoro-2H-isoquinolin-1-one
描述
6-bromo-4-fluoro-2H-isoquinolin-1-one is a useful research compound. Its molecular formula is C9H5BrFNO and its molecular weight is 242.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Bromo-4-fluoro-2H-isoquinolin-1-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to explore the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a bicyclic isoquinoline framework. The presence of bromine and fluorine atoms at specific positions enhances its electronic properties, which may contribute to its biological activity. The compound's molecular formula is C9H6BrFNO, with a molecular weight of approximately 232.05 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C9H6BrFNO |
| Molecular Weight | 232.05 g/mol |
| Melting Point | Not specified |
| Solubility | Organic solvents |
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, potentially including various enzyme systems and receptors involved in cellular signaling pathways. For instance, similar compounds have shown interactions with dopamine receptors and Rho-kinase pathways, suggesting that this compound may modulate neurotransmitter systems or exhibit anti-inflammatory properties .
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antibacterial and antifungal activities. These findings suggest that this compound could be explored as a candidate for developing new antimicrobial agents .
Anticancer Activity
Several studies have reported the anticancer potential of isoquinolinone derivatives. For example, compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines, including breast and colon cancers . The mechanism may involve the inhibition of critical signaling pathways associated with cell proliferation and survival.
Neuroprotective Effects
The compound may also exhibit neuroprotective properties by acting as a ligand for dopamine receptors or inhibiting Rho-kinase pathways. These actions could influence dopaminergic signaling, which is crucial for neurodegenerative disease treatment .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of isoquinolinone derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting moderate potency compared to established chemotherapeutic agents .
Case Study 2: Antimicrobial Screening
A screening assay conducted on various isoquinolinone derivatives highlighted the antibacterial activity of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound exhibited significant growth inhibition at concentrations lower than those required for traditional antibiotics .
属性
IUPAC Name |
6-bromo-4-fluoro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-5-1-2-6-7(3-5)8(11)4-12-9(6)13/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLVUSHURQJECY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CNC2=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














